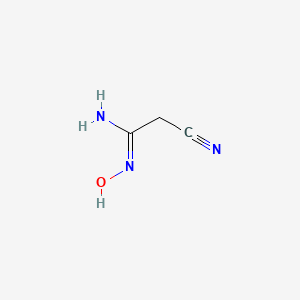
4,4'-(Chlor(phenyl)methylen)bis(fluorbenzol)
Übersicht
Beschreibung
4,4’-(Chloro(phenyl)methylene)bis(fluorobenzene) is an organic compound characterized by the presence of a chloro-substituted phenyl group and two fluorobenzene moieties connected via a methylene bridge
Wissenschaftliche Forschungsanwendungen
4,4’-(Chloro(phenyl)methylene)bis(fluorobenzene) has several scientific research applications, including:
Materials Science: Used as a building block for the synthesis of advanced materials with unique electronic and optical properties.
Pharmaceuticals: Investigated for its potential as a precursor in the synthesis of biologically active compounds with therapeutic properties.
Organic Synthesis: Employed as an intermediate in the synthesis of complex organic molecules for research and development purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Chloro(phenyl)methylene)bis(fluorobenzene) typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzophenone and fluorobenzene.
Grignard Reaction: A Grignard reagent is prepared by reacting fluorobenzene with magnesium in anhydrous ether to form phenylmagnesium bromide.
Nucleophilic Addition: The phenylmagnesium bromide is then reacted with 4-chlorobenzophenone in the presence of a suitable catalyst, such as copper(I) iodide, to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure 4,4’-(Chloro(phenyl)methylene)bis(fluorobenzene).
Industrial Production Methods
In an industrial setting, the production of 4,4’-(Chloro(phenyl)methylene)bis(fluorobenzene) may involve large-scale Grignard reactions with optimized reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: The chloro and fluoro groups in 4,4’-(Chloro(phenyl)methylene)bis(fluorobenzene) can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.
Oxidation Reactions: The methylene bridge can be oxidized to form a carbonyl group, resulting in the formation of a ketone derivative.
Reduction Reactions: The compound can undergo reduction reactions to form the corresponding hydrocarbon by removing the chloro and fluoro substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substituted Derivatives: Products with various functional groups replacing the chloro and fluoro substituents.
Ketone Derivatives: Products with a carbonyl group replacing the methylene bridge.
Hydrocarbon Derivatives: Products with the removal of chloro and fluoro substituents.
Wirkmechanismus
The mechanism of action of 4,4’-(Chloro(phenyl)methylene)bis(fluorobenzene) depends on its specific application. In materials science, its unique electronic properties are exploited to create materials with desired characteristics. In pharmaceuticals, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the specific derivative or application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-(Dichloromethylene)bis(fluorobenzene): Similar structure but with two chloro substituents instead of one.
4,4’-(Chloro(phenyl)methylene)bis(chlorobenzene): Similar structure but with two chloro substituents instead of fluoro.
4,4’-(Fluoro(phenyl)methylene)bis(fluorobenzene): Similar structure but with two fluoro substituents instead of one chloro.
Uniqueness
4,4’-(Chloro(phenyl)methylene)bis(fluorobenzene) is unique due to the presence of both chloro and fluoro substituents, which impart distinct electronic and steric properties. This combination of substituents can influence the compound’s reactivity and interactions, making it valuable for specific applications where these properties are advantageous.
Eigenschaften
IUPAC Name |
1-[chloro-(4-fluorophenyl)-phenylmethyl]-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF2/c20-19(14-4-2-1-3-5-14,15-6-10-17(21)11-7-15)16-8-12-18(22)13-9-16/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYPNFOAHWMDUQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50561893 | |
| Record name | 1,1'-[Chloro(phenyl)methylene]bis(4-fluorobenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50561893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
379-54-4 | |
| Record name | 1,1'-[Chloro(phenyl)methylene]bis(4-fluorobenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50561893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Diethyl [(4-methylbenzenesulfonyl)methyl]-phosphonate](/img/structure/B1315791.png)


![8-hydroxy-1H,2H,3H,4H-cyclopenta[c]chromen-4-one](/img/structure/B1315810.png)







